3,4-Bis(octyloxy)benzaldehyde

Physical chemistry Crystallinity Handling

3,4-Bis(octyloxy)benzaldehyde (CAS 131525-50-3) is a dialkoxy-substituted benzaldehyde with the molecular formula C₂₃H₃₈O₃ and a molecular weight of 362.55 g·mol⁻¹. The compound features a benzaldehyde core bearing two n-octyloxy chains at the 3- and 4-positions, which impart moderate hydrophobicity (estimated logP ≈ 6.98) and a melting point of 54–56 °C.

Molecular Formula C23H38O3
Molecular Weight 362.5 g/mol
CAS No. 131525-50-3
Cat. No. B1607586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Bis(octyloxy)benzaldehyde
CAS131525-50-3
Molecular FormulaC23H38O3
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCCCC
InChIInChI=1S/C23H38O3/c1-3-5-7-9-11-13-17-25-22-16-15-21(20-24)19-23(22)26-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18H2,1-2H3
InChIKeyZOKNJOSLKRWLJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Bis(octyloxy)benzaldehyde (CAS 131525-50-3): Core Properties and Structural Identity


3,4-Bis(octyloxy)benzaldehyde (CAS 131525-50-3) is a dialkoxy-substituted benzaldehyde with the molecular formula C₂₃H₃₈O₃ and a molecular weight of 362.55 g·mol⁻¹ . The compound features a benzaldehyde core bearing two n-octyloxy chains at the 3- and 4-positions, which impart moderate hydrophobicity (estimated logP ≈ 6.98) and a melting point of 54–56 °C . It is primarily employed as a synthetic building block for liquid-crystalline mesogens, conjugated polymers, and fullerene derivatives for organic electronics .

Why 3,4-Bis(octyloxy)benzaldehyde Cannot Be Simply Replaced by Shorter or Longer Alkoxy Homologs


3,4-Dialkoxybenzaldehydes are a homologous series, but the alkoxy chain length is a critical performance parameter, not a generic variable. Substituting 3,4-bis(octyloxy)benzaldehyde with a shorter-chain analog such as 3,4-diethoxybenzaldehyde drastically reduces hydrophobicity (estimated logP ~2.5 vs. ~6.98) and depresses the melting point below room temperature (22 °C vs. 54–56 °C), which can compromise crystallinity and handling [1]. Conversely, longer-chain homologs like 3,4-bis(decyloxy)benzaldehyde exhibit higher melting points and lower solubility in common organic solvents, limiting processability in solution-based device fabrication . Furthermore, mesophase behavior in liquid-crystalline materials is exquisitely sensitive to chain length: short chains favor nematic/smectic phases while long chains induce columnar phases; the octyloxy chain occupies a design sweet spot that enables specific mesophase engineering [2].

Quantitative Differentiation Evidence for 3,4-Bis(octyloxy)benzaldehyde Against Closest Analogs


Melting Point Comparison: Crystallinity Advantage over Shorter-Chain Homologs

3,4-Bis(octyloxy)benzaldehyde exhibits a melting point of 54–56 °C, which ensures it remains a crystalline solid at ambient temperature. In contrast, 3,4-diethoxybenzaldehyde melts at 22 °C, making it a liquid that is less convenient to handle, weigh, and store under standard laboratory conditions [1]. The higher crystallinity of the octyloxy derivative also reduces the risk of accidental spillage and improves long-term shelf stability.

Physical chemistry Crystallinity Handling

Lipophilicity Differentiation: Calculated logP Values Across the Homologous Series

The estimated logP (octanol–water partition coefficient) of 3,4-bis(octyloxy)benzaldehyde is 6.98, reflecting substantial hydrophobicity suitable for non-polar environments. The shorter homolog 3,4-diethoxybenzaldehyde has an estimated logP of approximately 2.5, while the longer homolog 3,4-bis(decyloxy)benzaldehyde is predicted to exceed a logP of 8 [1]. The octyloxy compound thus occupies an intermediate lipophilicity range that is often optimal for membrane permeability studies and for solubilizing lipophilic active pharmaceutical ingredients.

Lipophilicity Solubility Drug-like characterization

Liquid-Crystalline Mesophase Engineering: Chain-Length-Dependent Phase Behavior

In a systematic study of biforked mesogens derived from 3,4-dialkoxybenzaldehydes, Nguyen et al. demonstrated that short alkoxy chains (C₁–C₅) stabilize nematic and smectic C phases, whereas long chains (C₁₀–C₁₄) promote hexagonal, rectangular, or oblique columnar phases. The octyloxy chain (C₈) lies near the transition boundary, enabling access to both lamellar and columnar polymorphism depending on the core structure—a dual capability not achievable with shorter or longer chains [1].

Liquid crystals Mesophase Polymorphism

Solubility Enhancement in Fullerene Derivatives: Higher Solubility than PCBM

A diarylmethanofullerene derivative bearing a 3,4-bis(octyloxy)phenyl group was compared with the standard acceptor PCBM. While the power conversion efficiency was comparable, the octyloxy-substituted fullerene exhibited significantly higher solubility in a range of organic solvents, facilitating solution processing of bulk-heterojunction solar cells [1]. This demonstrates that the octyloxy motif directly enhances solubility without sacrificing electronic performance.

Organic photovoltaics Fullerene Solubility

Application Scenarios Where 3,4-Bis(octyloxy)benzaldehyde Provides Quantifiable Advantages


Synthesis of Liquid-Crystalline Biforked Mesogens Requiring Polymorphic Phase Control

When designing biforked mesogens that must exhibit both lamellar and columnar phases within the same series, 3,4-bis(octyloxy)benzaldehyde is the optimal starting material because its C₈ chain length resides at the phase boundary between smectic and columnar order. Using shorter homologs would restrict the material to nematic/smectic phases, while longer chains would lock it into columnar phases, limiting the accessible polymorphism that is often critical for electro-optical device performance [1].

Organic Photovoltaic Materials Requiring High Solubility Without Sacrificing Efficiency

For solution-processed bulk-heterojunction solar cells, the 3,4-bis(octyloxy)phenyl motif imparts higher solubility to fullerene acceptors compared to PCBM, while maintaining equivalent power conversion efficiency. This enables the use of non-halogenated solvents and simplifies large-area coating processes, making it a preferred building block for environmentally friendly organic photovoltaic R&D [2].

Lipophilic Modifications of Pharmacophores or Probes

With a logP of ~6.98, 3,4-bis(octyloxy)benzaldehyde provides a predictable, intermediate hydrophobicity that can be used to tune the lipophilicity of drug-like molecules or fluorescent probes. This value falls within the range often required for blood–brain barrier penetration, while avoiding the excessive lipophilicity (logP > 8) that can lead to poor aqueous solubility and non-specific binding, as would occur with decyloxy or dodecyloxy analogs .

Solid-Form Screening and Crystallization Studies

The crystalline nature of 3,4-bis(octyloxy)benzaldehyde at room temperature (mp 54–56 °C) makes it easier to purify by recrystallization and to characterize by single-crystal X-ray diffraction compared to its low-melting or liquid homologs such as 3,4-diethoxybenzaldehyde (mp 22 °C). This advantage directly benefits crystallization screens in pharmaceutical solid-form development .

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